Cas no 1006715-27-0 (4-Bromo-3-iodobenzonitrile)

4-Bromo-3-iodobenzonitrile is a halogenated benzonitrile derivative commonly used as an intermediate in organic synthesis and pharmaceutical research. Its distinct bromo and iodo substituents on the aromatic ring make it a versatile building block for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of additional functional groups. The electron-withdrawing nitrile group further enhances reactivity in nucleophilic substitution and metal-catalyzed transformations. This compound is valued for its high purity and stability, ensuring reliable performance in complex synthetic pathways. Its structural features make it particularly useful in the development of agrochemicals, pharmaceuticals, and advanced materials. Proper handling under inert conditions is recommended due to sensitivity to light and moisture.
4-Bromo-3-iodobenzonitrile structure
4-Bromo-3-iodobenzonitrile structure
Product name:4-Bromo-3-iodobenzonitrile
CAS No:1006715-27-0
MF:C7H3BrIN
MW:307.91389298439
MDL:MFCD18391645
CID:2102825
PubChem ID:56965481

4-Bromo-3-iodobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-3-iodobenzonitrile
    • FCH1369967
    • OR400457
    • DTXSID00719185
    • SY284476
    • DB-253127
    • 3-iodo-4-bromobenzonitrile
    • CS-16776
    • AKOS026671395
    • 1006715-27-0
    • CS-0103383
    • SCHEMBL25582512
    • MFCD18391645
    • MDL: MFCD18391645
    • Inchi: 1S/C7H3BrIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
    • InChI Key: DJJFGIFVKLWDFS-UHFFFAOYSA-N
    • SMILES: IC1=C(C=CC(C#N)=C1)Br

Computed Properties

  • Exact Mass: 306.84936g/mol
  • Monoisotopic Mass: 306.84936g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 23.8

4-Bromo-3-iodobenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1226583-5g
4-Bromo-3-iodobenzonitrile
1006715-27-0 95%
5g
$500 2024-06-03
TRC
B687808-500mg
4-Bromo-3-iodobenzonitrile
1006715-27-0
500mg
$ 69.00 2023-04-18
Apollo Scientific
OR400457-1g
4-Bromo-3-iodobenzonitrile
1006715-27-0 0.98
1g
£92.00 2025-02-20
TRC
B687808-10g
4-Bromo-3-iodobenzonitrile
1006715-27-0
10g
$ 523.00 2023-04-18
Chemenu
CM319151-5g
4-Bromo-3-iodobenzonitrile
1006715-27-0 95%
5g
$496 2021-06-16
Alichem
A013032665-250mg
4-Bromo-3-iodobenzonitrile
1006715-27-0 97%
250mg
$480.00 2023-09-04
eNovation Chemicals LLC
D761379-5g
4-bromo-3-iodobenzonitrile
1006715-27-0 97%
5g
$260 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1174023-1g
4-Bromo-3-iodobenzonitrile
1006715-27-0 97%
1g
¥1126 2023-04-17
TRC
B687808-1000mg
4-Bromo-3-iodobenzonitrile
1006715-27-0
1g
$ 87.00 2023-04-18
eNovation Chemicals LLC
D761379-1g
4-bromo-3-iodobenzonitrile
1006715-27-0 97%
1g
$125 2025-02-22

4-Bromo-3-iodobenzonitrile Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane ;  10 min, 0 °C
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane ,  Tetrahydrofuran ;  -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ;  1 h, rt
1.5 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water
Reference
Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes
Uchiyama, Masanobu; Kobayashi, Yuri; Furuyama, Taniyuki; Nakamura, Shinji; Kajihara, Yumiko; et al, Journal of the American Chemical Society, 2008, 130(2), 472-480

4-Bromo-3-iodobenzonitrile Raw materials

4-Bromo-3-iodobenzonitrile Preparation Products

Additional information on 4-Bromo-3-iodobenzonitrile

4-Bromo-3-iodobenzonitrile (CAS No. 1006715-27-0): An Overview and Recent Developments

4-Bromo-3-iodobenzonitrile (CAS No. 1006715-27-0) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique halogenated aromatic structure, which makes it an important building block for the synthesis of a wide range of bioactive molecules and functional materials.

The chemical structure of 4-Bromo-3-iodobenzonitrile consists of a benzene ring substituted with a bromine atom at the 4-position and an iodine atom at the 3-position, along with a nitrile group at the 2-position. The presence of these substituents imparts distinct chemical properties to the molecule, making it highly reactive and suitable for various synthetic transformations.

In recent years, 4-Bromo-3-iodobenzonitrile has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of pharmaceutical compounds. The halogenated functionalities on the benzene ring can be readily functionalized through various cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to introduce diverse substituents that can modulate the biological activity of the final product.

A notable example of the application of 4-Bromo-3-iodobenzonitrile in medicinal chemistry is its use in the synthesis of inhibitors targeting specific enzymes or receptors. For instance, researchers have utilized this compound to develop potent inhibitors of kinases, which are key enzymes involved in cellular signaling pathways and are often implicated in various diseases, including cancer. The ability to fine-tune the substituents on the benzene ring allows for the optimization of binding affinity and selectivity, leading to more effective therapeutic agents.

Beyond medicinal chemistry, 4-Bromo-3-iodobenzonitrile has also found applications in materials science. Its unique electronic properties make it a valuable precursor for the synthesis of conjugated polymers and small molecules used in organic electronics. These materials are essential components in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The halogenated functionalities on the benzene ring can be used to control the bandgap and other electronic properties of the resulting materials, enabling their use in a wide range of technological applications.

The synthetic versatility of 4-Bromo-3-iodobenzonitrile has also been leveraged in the development of novel catalysts and ligands. For example, researchers have explored its use in palladium-catalyzed cross-coupling reactions, where it serves as a versatile starting material for the preparation of complex organic molecules. The ability to introduce multiple functional groups through sequential reactions allows for the synthesis of highly complex structures with precise control over their stereochemistry and regiochemistry.

In addition to its synthetic applications, 4-Bromo-3-iodobenzonitrile has been studied for its potential environmental impact. While it is not classified as a hazardous substance, its stability and reactivity must be carefully considered during its synthesis and use. Researchers have investigated methods to minimize waste generation and improve reaction efficiency, aligning with green chemistry principles. These efforts not only enhance the sustainability of chemical processes but also reduce potential environmental risks associated with the production and disposal of chemical intermediates.

The ongoing research on 4-Bromo-3-iodobenzonitrile highlights its significance as a multifunctional compound with broad applications across various scientific disciplines. As new synthetic methods and catalytic systems continue to be developed, it is likely that this compound will play an increasingly important role in advancing our understanding and capabilities in organic synthesis, medicinal chemistry, and materials science.

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